8-(sec-butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with significant interest in pharmaceutical and biochemical research. This compound belongs to the purine family, which is essential in various biological processes, including DNA and RNA synthesis. The compound's unique structure includes a sec-butylsulfanyl group and a 3-methylbenzyl moiety, contributing to its potential biological activity.
This compound is classified as a purine derivative, specifically a dihydropurine, which indicates the presence of a saturated ring structure. It can also be categorized under thioether compounds due to the presence of the sulfanyl group.
The synthesis of 8-(sec-butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents such as alkylating agents for introducing alkyl groups and bases for facilitating nucleophilic attacks. Solvents like dimethylformamide or acetonitrile are often used to dissolve reactants and facilitate reactions under controlled temperatures.
The molecular structure of 8-(sec-butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can be represented using various structural formulas:
The compound's structural data can be represented in different formats such as SMILES or InChI for computational modeling and database searches:
CC(C)SCC1=NC2=C(N1C(=O)N(C(=O)N2C)C)C=C(C=C2)C=C(C=C2)CInChI=1S/C18H22N4O2S/c1-11(2)9-20(17(23)21(19)10-12(11)22)15(24)14-13(18(25)26)16(14)8/h9H,10H2,1-8H3The compound can participate in various chemical reactions typical for purines and thioethers:
Reactions typically require specific conditions such as temperature control, pH adjustment, and the presence of catalysts or solvents to facilitate the desired transformations.
The mechanism of action for this compound is not extensively documented but may involve interactions with biological targets such as enzymes or receptors involved in nucleotide metabolism. Potential mechanisms include:
Experimental studies would be required to elucidate the exact mechanisms through assays measuring enzyme activity or cellular responses.
The physical properties of 8-(sec-butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione include:
Chemical properties include:
Relevant data should be gathered through laboratory analyses to confirm these properties.
This compound has potential applications in various fields:
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8